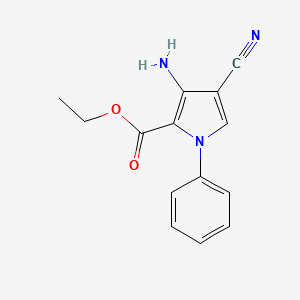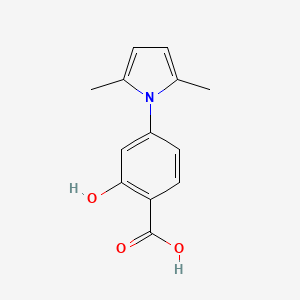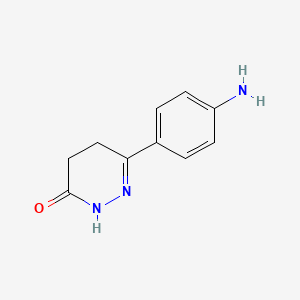
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives often starts from 3-nitrobenzoic acid, leading to various substituted derivatives through multiple steps, including esterification, hydrazide formation, and cyclization to form the oxadiazole ring. For instance, S-substituted derivatives were synthesized from 3-nitrobenzoic acid, showcasing a methodological approach to modifying the oxadiazole scaffold for potential biological applications (Aziz‐ur‐Rehman et al., 2013).
Molecular Structure Analysis
Molecular and crystal structures of oxadiazole derivatives provide insights into their conformational and electronic properties, critical for understanding their reactivity and potential applications. The detailed structural analysis, including single-crystal X-ray diffraction, reveals the geometry and electronic distribution, which are pivotal for the compound's physical and chemical properties. For example, the crystallographic study of a related oxadiazole compound highlighted its stabilized structure through various intermolecular interactions, demonstrating the significance of structural analysis in understanding compound behavior (Hasan Karabıyık et al., 2005).
Chemical Reactions and Properties
Oxadiazoles undergo a range of chemical reactions, including nitration, reduction, and cycloaddition, which alter their chemical properties significantly. For instance, selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles to the corresponding amines showcases the chemical versatility of these compounds, which can be tailored for specific applications, including polymerization (M. Tarasenko et al., 2017).
Physical Properties Analysis
The physical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, from materials science to pharmaceuticals. Studies on mesogenic properties of oxadiazole derivatives reveal how structural modifications impact liquid crystalline behavior, offering insights into the design of materials with specific physical characteristics (F. Fouad et al., 2018).
Chemical Properties Analysis
The chemical properties of 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are fundamental for its application in synthesis and industry. The compound's ability to undergo transformations, such as cycloadditions and substitutions, underscores its utility in creating more complex molecules and materials (H. Suga et al., 1998).
Scientific Research Applications
Corrosion Inhibition
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives have been explored as corrosion inhibitors. A study by Kalia et al. (2020) discussed oxadiazole derivatives for controlling mild steel dissolution in hydrochloric acid solutions. These derivatives showed high inhibition efficiency, supported by experimental and computational simulation methods including electron microscopy and molecular dynamics (Kalia et al., 2020).
Antimicrobial Activity
A series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. These findings were reported by Aziz‐ur‐Rehman et al. (2013), who synthesized these derivatives and evaluated their antibacterial potential (Aziz‐ur‐Rehman et al., 2013).
Anticancer Potential
In a study by Mutchu et al. (2018), 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles demonstrated significant cytotoxic properties, suggesting their potential as anticancer agents. These compounds were evaluated for their antibacterial activities as well (Mutchu et al., 2018).
Luminescence Properties
The study of absorption and luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles, including their chelate complexes with zinc(II) and copper(II), was conducted by Mikhailov et al. (2016). They found that these compounds exhibited luminescence, suggesting applications in materials science (Mikhailov et al., 2016).
Energetic Material Development
In the field of energetic materials, Xu et al. (2018) synthesized derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide. These compounds were evaluated for their energetic properties, including detonation velocities and pressures, demonstrating potential as melt-cast explosives (Xu et al., 2018).
Cholinesterase Reactivation
Bedford et al. (1986) explored 1,2,4-oxadiazoles as reactivators of organophosphonate-inhibited acetylcholinesterase, a key enzyme in nerve function. These compounds showed significant reactivation potential, which is crucial in the context of anti-nerve-agent development (Bedford et al., 1986).
properties
IUPAC Name |
5-methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVCGAEIHFMLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
25283-98-1 |
Source


|
| Record name | 5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25283-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

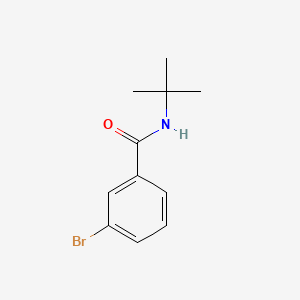
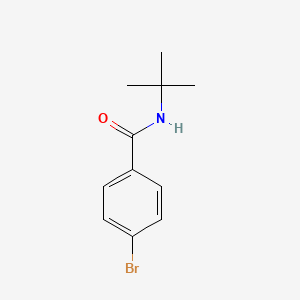


![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
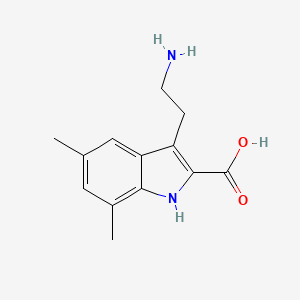
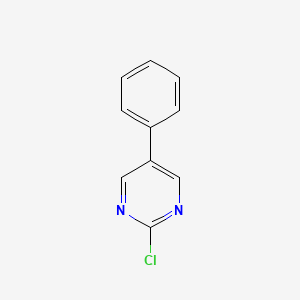

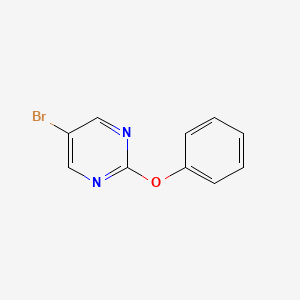
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
